molecular formula C10H6ClN3O2S B2406187 8-Azidonaphthalene-2-sulfonyl chloride CAS No. 2411241-63-7

8-Azidonaphthalene-2-sulfonyl chloride

Cat. No.: B2406187
CAS No.: 2411241-63-7
M. Wt: 267.69
InChI Key: UWOPFDSCEDODLV-UHFFFAOYSA-N
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Description

8-Azidonaphthalene-2-sulfonyl chloride is a versatile chemical compound widely used in various fields of research, including medical, environmental, and industrial research. It is known for its ability to efficiently modify biomolecules, aiding in studies related to protein synthesis, drug discovery, and bioconjugation.

Preparation Methods

The synthesis of 8-Azidonaphthalene-2-sulfonyl chloride typically involves the reaction of naphthalene-2-sulfonyl chloride with sodium azide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a low level to prevent decomposition of the azide group. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the high purity of the final product .

Chemical Reactions Analysis

8-Azidonaphthalene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the azide group is replaced by other nucleophiles.

    Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as triphenylphosphine. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

8-Azidonaphthalene-2-sulfonyl chloride has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of various heterocycles, including pyrroles, pyrazoles, and isoxazoles.

    Biology: It is employed in the modification of biomolecules for studying cell function and signal transduction.

    Medicine: It is used in drug discovery and development, particularly in the synthesis of biologically active compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Azidonaphthalene-2-sulfonyl chloride involves the azide group, which is highly reactive and can participate in various chemical reactions. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are important intermediates in the synthesis of biologically active compounds. The sulfonyl chloride group can also react with nucleophiles to form sulfonamide derivatives, which have various biological activities .

Comparison with Similar Compounds

8-Azidonaphthalene-2-sulfonyl chloride can be compared with other similar compounds such as:

    Naphthalene-2-sulfonyl chloride: Lacks the azide group, making it less versatile in cycloaddition reactions.

    Benzene-1-sulfonyl chloride: Has a simpler structure and different reactivity profile.

    Azidobenzene: Contains an azide group but lacks the sulfonyl chloride group, limiting its applications in sulfonamide synthesis. The uniqueness of this compound lies in its combination of the azide and sulfonyl chloride groups, which provide a wide range of reactivity and applications.

Properties

IUPAC Name

8-azidonaphthalene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O2S/c11-17(15,16)8-5-4-7-2-1-3-10(13-14-12)9(7)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOPFDSCEDODLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)S(=O)(=O)Cl)C(=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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